Cytidylyl-(3'-5')-cytidine
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Overview
Description
Cytidylyl-(3’-5’)-cytidine is a dinucleotide composed of two cytidine molecules linked by a phosphodiester bond between the 3’ hydroxyl group of one cytidine and the 5’ phosphate group of the other. This compound is a type of oligonucleotide and plays a significant role in various biological processes, particularly in the synthesis and function of RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidylyl-(3’-5’)-cytidine typically involves the chemical coupling of two cytidine molecules. The process begins with the protection of the hydroxyl groups of cytidine to prevent unwanted reactions. The 5’ hydroxyl group of one cytidine is then phosphorylated using a phosphorylating agent such as phosphoramidite. The 3’ hydroxyl group of the second cytidine is deprotected and coupled with the phosphorylated cytidine under conditions that promote the formation of the phosphodiester bond. Common reagents used in this process include phosphoramidite, tetrazole, and acetonitrile.
Industrial Production Methods
Industrial production of Cytidylyl-(3’-5’)-cytidine follows similar synthetic routes but on a larger scale. Automated synthesizers are often employed to increase efficiency and yield. The process involves multiple cycles of coupling, oxidation, and deprotection steps, followed by purification using high-performance liquid chromatography (HPLC) to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cytidylyl-(3’-5’)-cytidine can undergo various chemical reactions, including hydrolysis, oxidation, and substitution. Hydrolysis of the phosphodiester bond can occur under acidic or basic conditions, leading to the formation of individual cytidine molecules. Oxidation reactions can modify the nucleobases, while substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
Hydrolysis: Cytidine and cytidine monophosphate.
Oxidation: Oxidized cytidine derivatives.
Substitution: Substituted cytidine derivatives.
Scientific Research Applications
Cytidylyl-(3’-5’)-cytidine has numerous applications in scientific research:
Chemistry: Used as a model compound to study the properties and reactions of oligonucleotides.
Biology: Plays a role in the synthesis and function of RNA, making it valuable in studies of gene expression and regulation.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral agent and in the development of nucleic acid-based drugs.
Industry: Utilized in the production of synthetic RNA for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of Cytidylyl-(3’-5’)-cytidine involves its incorporation into RNA molecules, where it participates in various biological processes. The compound can interact with enzymes involved in RNA synthesis and degradation, influencing the stability and function of RNA. It can also serve as a substrate for ribonucleases, which cleave the phosphodiester bond and release cytidine molecules.
Comparison with Similar Compounds
Similar Compounds
Uridylyl-(3’-5’)-uridine: Similar structure but contains uridine instead of cytidine.
Adenylyl-(3’-5’)-adenosine: Contains adenosine instead of cytidine.
Guanylyl-(3’-5’)-guanosine: Contains guanosine instead of cytidine.
Uniqueness
Cytidylyl-(3’-5’)-cytidine is unique due to its specific nucleobase composition, which influences its interactions with enzymes and other molecules. Its role in RNA synthesis and function distinguishes it from other dinucleotides, making it a valuable compound in various research and therapeutic applications.
Properties
CAS No. |
2536-99-4 |
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Molecular Formula |
C18H25N6O12P |
Molecular Weight |
548.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C18H25N6O12P/c19-9-1-3-23(17(29)21-9)15-12(27)11(26)8(35-15)6-33-37(31,32)36-14-7(5-25)34-16(13(14)28)24-4-2-10(20)22-18(24)30/h1-4,7-8,11-16,25-28H,5-6H2,(H,31,32)(H2,19,21,29)(H2,20,22,30)/t7-,8-,11-,12-,13-,14-,15-,16-/m1/s1 |
InChI Key |
PTLMIIUMLITBQT-NCOIDOBVSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)CO)O)O |
Origin of Product |
United States |
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